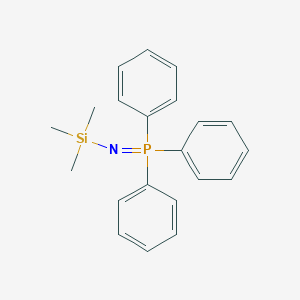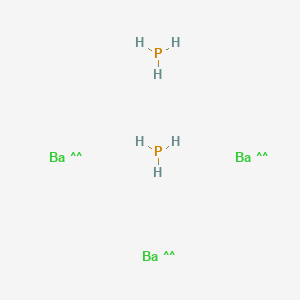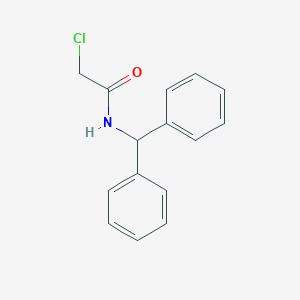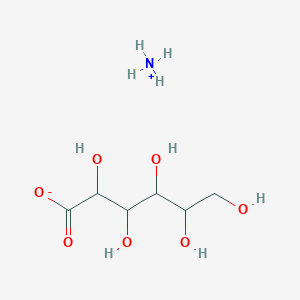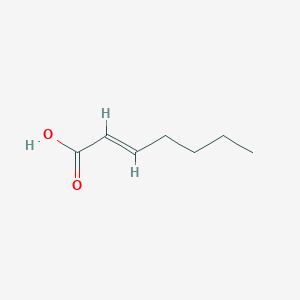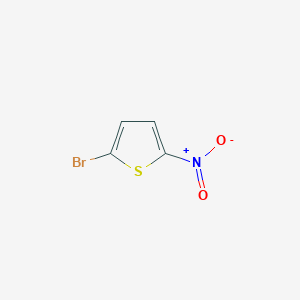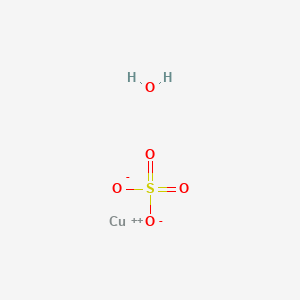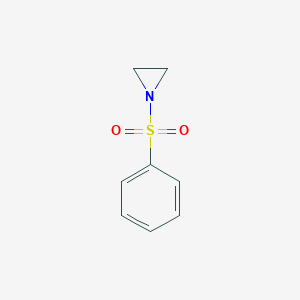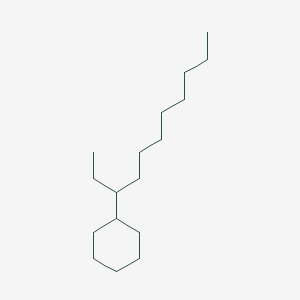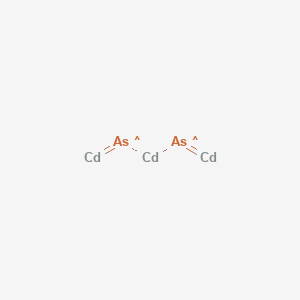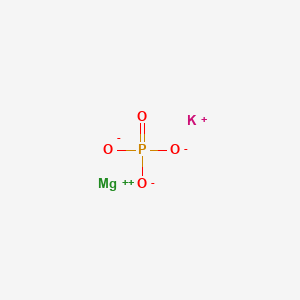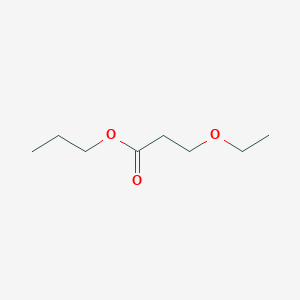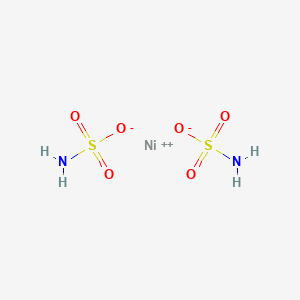
Bismuth potassium oxide (BiKO3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth potassium oxide (BiKO3) is a compound that has recently gained attention in the scientific community due to its unique properties and potential applications. BiKO3 is a white crystalline powder that is insoluble in water and has a molecular weight of 359.24 g/mol. This compound has been studied extensively for its potential use in various fields, including medicine, electronics, and environmental science.
作用機序
The mechanism of action of Bismuth potassium oxide (BiKO3) is not fully understood. However, studies have shown that Bismuth potassium oxide (BiKO3) can interact with bacterial and fungal cell walls, leading to their destruction. Bismuth potassium oxide (BiKO3) has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their metabolic pathways.
生化学的および生理学的効果
Bismuth potassium oxide (BiKO3) has been shown to have low toxicity and is generally considered safe for use in various applications. However, studies have shown that high doses of Bismuth potassium oxide (BiKO3) can cause gastrointestinal irritation and kidney damage in animals. Further studies are needed to determine the long-term effects of Bismuth potassium oxide (BiKO3) exposure in humans.
実験室実験の利点と制限
One advantage of using Bismuth potassium oxide (BiKO3) in lab experiments is its low toxicity and relative safety. Bismuth potassium oxide (BiKO3) is also relatively inexpensive and easy to synthesize. However, one limitation of using Bismuth potassium oxide (BiKO3) is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for Bismuth potassium oxide (BiKO3) research. One area of interest is the development of new antibiotics based on Bismuth potassium oxide (BiKO3). Another area of interest is the use of Bismuth potassium oxide (BiKO3) in electronic devices, such as capacitors and transistors. In addition, Bismuth potassium oxide (BiKO3) has potential applications in environmental science, such as the removal of heavy metals from wastewater. Further research is needed to fully understand the potential applications of Bismuth potassium oxide (BiKO3) in these fields.
合成法
Bismuth potassium oxide (BiKO3) can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. One common method involves mixing bismuth nitrate, potassium hydroxide, and oxalic acid in water at a specific temperature and pH. The resulting mixture is then heated and dried to obtain Bismuth potassium oxide (BiKO3) powder.
科学的研究の応用
Bismuth potassium oxide (BiKO3) has been extensively studied for its potential applications in various fields, including medicine, electronics, and environmental science. In medicine, Bismuth potassium oxide (BiKO3) has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In electronics, Bismuth potassium oxide (BiKO3) has been used as a dielectric material in capacitors due to its high dielectric constant and low loss tangent. In environmental science, Bismuth potassium oxide (BiKO3) has been studied for its potential use in removing heavy metals from wastewater.
特性
CAS番号 |
12589-75-2 |
|---|---|
製品名 |
Bismuth potassium oxide (BiKO3) |
分子式 |
BiKO3-2 |
分子量 |
296.077 g/mol |
IUPAC名 |
bismuth;potassium;oxygen(2-) |
InChI |
InChI=1S/Bi.K.3O/q+3;+1;3*-2 |
InChIキー |
QMDJKUZBYOKBRS-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[K+].[Bi+3] |
正規SMILES |
[O-2].[O-2].[O-2].[K+].[Bi+3] |
同義語 |
Potassium bismuthate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



